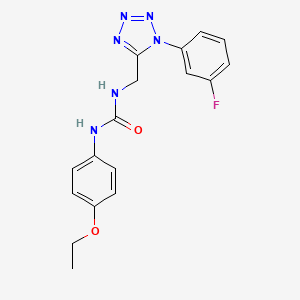![molecular formula C10H9F6N B2810752 {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 159820-24-3](/img/structure/B2810752.png)
{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine
Descripción general
Descripción
This compound is a derivative of (thio)urea and has been used extensively in organic chemistry as an organocatalyst . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Synthesis Analysis
The synthesis of this compound involves the use of (thio)urea derivatives as organocatalysts . It has been developed by Schreiner’s group and is now used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .Chemical Reactions Analysis
This compound is used extensively in promoting organic transformations . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Aplicaciones Científicas De Investigación
Derivatization Reagent
3,5-Bis-(trifluoromethyl)phenyl isothiocyanate serves as a convenient reagent for the derivatization of amines, including histamine, tyramine, serotonin, and 2-phenylethylamine. This reagent eliminates the need for purification steps, and the derivatives can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Pharmaceutical Synthesis
The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) plays a versatile role in pharmaceutical synthesis. For instance:
Mecanismo De Acción
Target of Action
It’s known that this compound is used extensively in promoting organic transformations , suggesting that it may interact with a variety of molecular targets.
Mode of Action
One of the key features of [3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound may interact with its targets by forming hydrogen bonds, which could lead to changes in the targets’ structure or function.
Biochemical Pathways
Given its role in promoting organic transformations , it’s likely that this compound affects multiple biochemical pathways, potentially leading to various downstream effects.
Result of Action
Its ability to promote organic transformations suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is sensitive to air , suggesting that its action, efficacy, and stability may be influenced by exposure to air.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4,17H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTNSTHKMIPKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2810670.png)

![2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid](/img/structure/B2810673.png)
![[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2810674.png)
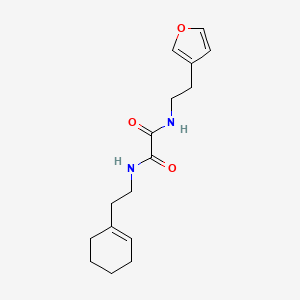
![2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2810677.png)
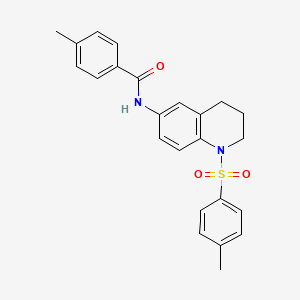
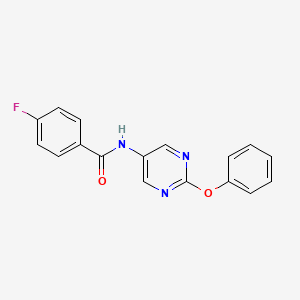
![[1,3,5]Triazino[1,2-a]benzimidazol-4-amine](/img/structure/B2810682.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2810683.png)
![N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2810686.png)
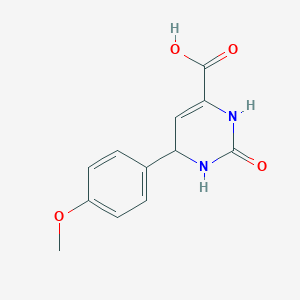
![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)
